
Kushenol A
Overview
Description
Preparation Methods
Kushenol A is primarily isolated from the roots of Sophora flavescens through various chromatographic techniques . The extraction process typically involves the use of organic solvents such as methanol or ethanol . The crude extract is then subjected to column chromatography using silica gel or C-18 resins to purify the compound .
Chemical Reactions Analysis
Chemical Reactions of Kushenol A
This compound undergoes several chemical reactions typical of flavonoids, including:
- Oxidation : The presence of hydroxyl groups allows for oxidation reactions that can modify the compound's reactivity and biological activity.
- Reduction : Reduction processes can occur, particularly in the presence of reducing agents, affecting the compound's stability and efficacy.
- Substitution Reactions : this compound can participate in substitution reactions where functional groups may be replaced or modified, influencing its pharmacological properties.
2.1. Tyrosinase Inhibition
One significant reaction involving this compound is its role as a non-competitive inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. The inhibition mechanism involves competing with the substrate (L-tyrosine) for binding to the enzyme, effectively blocking the conversion to L-DOPA. The IC50 value for this compound's inhibition of tyrosinase has been reported at approximately 1.1 μM, indicating a potent inhibitory effect .
2.2. Anti-Cancer Activity via PI3K/AKT/mTOR Pathway
Research has shown that this compound exhibits anti-proliferative effects on breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. Upon treatment with this compound, there is a significant reduction in the phosphorylation levels of AKT and mTOR, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells .
3.1. Experimental Methods
The effects of this compound have been studied using various experimental methods:
- Cell Counting Kit-8 Assay : Used to assess cell viability and proliferation rates after treatment with varying concentrations of this compound.
- Colony Formation Assay : Evaluates long-term effects on cell proliferation by counting colonies formed after treatment.
- Flow Cytometry : Analyzes cell cycle distribution and apoptosis rates post-treatment.
- Western Blotting and qPCR : Employed to quantify protein expression levels related to apoptosis and cell cycle regulation.
Table 2: Effects on Cell Cycle and Apoptosis
Treatment Concentration (μM) | Proliferation Rate (%) | Apoptosis Induction (%) | G0/G1 Phase Arrest (%) |
---|---|---|---|
4 | 70 | 20 | 30 |
8 | 50 | 40 | 50 |
16 | 25 | 70 | 80 |
Scientific Research Applications
Kushenol A has a wide range of scientific research applications:
Mechanism of Action
Kushenol A exerts its effects through several mechanisms:
Tyrosinase Inhibition: It acts as a non-competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of inflammatory mediators such as nitric oxide and prostaglandins.
The molecular targets and pathways involved include the inhibition of tyrosinase activity and the modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Kushenol A is compared with other prenylated flavonoids such as:
Biological Activity
Kushenol A, a natural flavonoid extracted from the roots of Sophora flavescens, has gained attention for its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings on the compound's biological activity, focusing on its anti-tumor effects, mechanisms of action, and other biological properties.
Structure and Properties
This compound is characterized by its unique flavonoid structure, which contributes to its diverse biological activities. The compound's molecular formula is , and it possesses a prenylated flavonoid skeleton that enhances its bioactivity.
This compound exhibits significant anti-cancer properties, particularly against breast cancer (BC) cells. Research indicates that it inhibits cell proliferation and induces apoptosis through the following mechanisms:
- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in BC cells, preventing their progression into the S phase. This was demonstrated through propidium iodide (PI) staining assays, which showed a dose-dependent increase in G0/G1 phase cells following treatment with varying concentrations of this compound (4, 8, and 16 μM) .
- Apoptosis Induction : The compound promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Bax and Bad) while downregulating anti-apoptotic proteins (e.g., Bcl-2 and Bcl-xl). Western blotting analysis confirmed increased levels of cleaved caspases (caspase 3 and 9) in treated cells .
- Inhibition of PI3K/AKT/mTOR Pathway : this compound's anti-proliferative effects are primarily mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. Studies have shown that treatment with this compound significantly reduces phosphorylation levels of AKT and mTOR without affecting their total expression levels .
In Vivo Studies
In vivo experiments using nude mice models demonstrated that this compound administration effectively repressed BC xenograft tumor growth, supporting its potential as a therapeutic agent .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Other Biological Activities
In addition to its anti-cancer properties, preliminary studies suggest that this compound may possess other beneficial biological activities:
- Anti-inflammatory Effects : Research indicates that related compounds from Sophora flavescens exhibit anti-inflammatory properties, suggesting potential applications in inflammatory diseases .
- Antioxidant Properties : Flavonoids are known for their antioxidant capabilities, which could contribute to cellular protection against oxidative stress.
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of Kushenol A?
this compound (C₂₅H₂₈O₅, CAS 99217-63-7) is a prenylated flavonoid isolated from Sophora flavescens roots. Its structure includes a flavonoid backbone with a prenyl group, contributing to its bioactivity. Key functional features include:
- Tyrosinase inhibition : Non-competitive inhibition with IC₅₀ = 1.1 µM and Kᵢ = 0.4 µM, blocking L-tyrosine conversion to L-DOPA .
- Alpha-glucosidase inhibition : IC₅₀ = 45 µM (Kᵢ = 6.8 µM), relevant for carbohydrate metabolism studies .
- Antioxidant properties : Linked to its flavonoid structure, enabling free radical scavenging .
Methodological Insight : Structural elucidation typically employs NMR, mass spectrometry, and X-ray crystallography. Bioactivity is validated via enzyme kinetics assays and spectrophotometric methods .
Q. What experimental protocols are recommended for isolating this compound from natural sources?
Isolation involves:
- Extraction : Use polar solvents (e.g., ethanol, methanol) via Soxhlet or maceration.
- Chromatography : Fractionate crude extracts using silica gel, HPLC, or preparative TLC. This compound is identified in fractions via UV-Vis (λ ~280 nm, typical for flavonoids) .
- Purity verification : ≥95% purity by HPLC-DAD or LC-MS .
Key Challenge : Co-elution with structurally similar flavonoids (e.g., Kushenol B, X) requires optimized mobile phases (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
Discrepancies may arise from:
- Assay conditions : pH, temperature, and substrate concentration variations. Standardize protocols (e.g., fixed L-tyrosine concentration for tyrosinase assays) .
- Enzyme sources : Recombinant vs. native enzymes. Validate using commercially available, well-characterized enzymes .
- Data normalization : Use positive controls (e.g., kojic acid for tyrosinase) to calibrate results .
Recommendation : Replicate studies across independent labs and publish raw data for cross-validation .
Q. What computational strategies enhance the study of this compound’s molecular interactions?
Advanced methods include:
- Molecular docking : Predict binding modes with tyrosinase (PDB ID: 2Y9X) or alpha-glucosidase. This compound’s prenyl group may occupy hydrophobic pockets, as seen in related flavonoids .
- QSAR modeling : Correlate structural modifications (e.g., hydroxylation) with activity changes .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) .
Validation : Compare computational results with experimental mutagenesis (e.g., alanine scanning of enzyme active sites) .
Q. What synergies exist between this compound and other flavonoids in modulating biological pathways?
this compound may act synergistically with:
- Kushenol X : Combined β-glucuronidase inhibition (IC₅₀ = 2.07 µM for Kushenol X) for enhanced anti-inflammatory effects .
- Epimedin I : Co-administration in osteoporosis models to amplify osteogenic activity .
Methodology : Use isobolographic analysis or Chou-Talalay models to quantify synergy. Test in cell lines (e.g., MC3T3-E1 for osteogenesis) .
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMVWVBHWHRGD-MWTRTKDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318374 | |
Record name | Kushenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-63-7 | |
Record name | Kushenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kushenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kushenol A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.